molecular formula C50H80N8O17 B1218427 Pneumocandin B0

Pneumocandin B0

Cat. No.: B1218427
M. Wt: 1065.2 g/mol
InChI Key: DQXPFAADCTZLNL-YSHLLHMASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Pneumocandin B0 is primarily produced through microbial fermentation. The fungus Glarea lozoyensis is cultivated in a fermentation medium containing suitable carbon sources, nitrogen sources, inorganic salts, and trace elements. The fermentation process can be optimized by adding lactic acid, mannitol, or γ-aminobutyric acid, which significantly improve the yield of this compound .

Industrial Production Methods: Industrial production of this compound involves extensive mutation and medium optimization to enhance the yield. The fermentation process is carefully controlled to maintain optimal conditions for the growth of Glarea lozoyensis and the production of this compound. The fermentation broth is then processed to extract and purify the compound .

Chemical Reactions Analysis

Types of Reactions: Pneumocandin B0 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antifungal properties or to synthesize related compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups in this compound.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols to replace specific groups in the compound.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may possess enhanced antifungal activity or improved pharmacokinetic properties .

Scientific Research Applications

Pneumocandin B0 has a wide range of scientific research applications:

Mechanism of Action

Pneumocandin B0 exerts its antifungal effects by inhibiting the enzyme β-(1,3)-D-glucan synthase, which is essential for the synthesis of β-(1,3)-D-glucan in fungal cell walls. This inhibition disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell lysis. The target enzyme is absent in mammalian cells, making this compound and its derivatives highly selective and safe for use in humans .

Comparison with Similar Compounds

Pneumocandin B0 is structurally similar to other echinocandins, such as echinocandin B and micafungin. it has unique features that distinguish it from these compounds:

These differences highlight the uniqueness of this compound and its potential for further development as an antifungal agent.

Properties

Molecular Formula

C50H80N8O17

Molecular Weight

1065.2 g/mol

IUPAC Name

N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1S)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1S)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide

InChI

InChI=1S/C50H80N8O17/c1-5-25(2)20-26(3)12-10-8-6-7-9-11-13-37(66)52-31-22-35(64)46(71)56-48(73)41-33(62)18-19-57(41)50(75)39(34(63)23-36(51)65)54-47(72)40(43(68)42(67)28-14-16-29(60)17-15-28)55-45(70)32-21-30(61)24-58(32)49(74)38(27(4)59)53-44(31)69/h14-17,25-27,30-35,38-43,46,59-64,67-68,71H,5-13,18-24H2,1-4H3,(H2,51,65)(H,52,66)(H,53,69)(H,54,72)(H,55,70)(H,56,73)/t25?,26?,27-,30+,31-,32-,33-,34-,35+,38-,39-,40-,41-,42-,43-,46+/m0/s1

InChI Key

DQXPFAADCTZLNL-YSHLLHMASA-N

Isomeric SMILES

CCC(C)CC(C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@H](CC(=O)N)O)O)O)O

Canonical SMILES

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)O)O)O

Pictograms

Corrosive; Irritant; Health Hazard; Environmental Hazard

Synonyms

L 688,786
L 688786
L-688,786
L-688786
pneumocandin B(0)
pneumocandin B0
pneumocardin B(0)

Origin of Product

United States

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